![molecular formula C10H11Cl2FN2 B1388025 2-(2,4-Dichloro-5-fluorophenyl)piperazine CAS No. 914348-92-8](/img/structure/B1388025.png)
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Overview
Description
“2-(2,4-Dichloro-5-fluorophenyl)piperazine” is a chemical compound with the molecular formula C10H11Cl2FN2 . It has a molecular weight of 249.11 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 249.11 .Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)piperazine is used in a variety of scientific research applications. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological processes. It is also used in the synthesis of various compounds, such as antifungal agents, analgesics, and other pharmaceuticals.
Mechanism of Action
2-(2,4-Dichloro-5-fluorophenyl)piperazine acts as an agonist at several receptor types, including the serotonin 5-HT2A and 5-HT2C receptors and the dopamine D2 receptor. It has been shown to bind to these receptors and activate them, resulting in an increase in the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have an antidepressant-like effect in animal models, as well as an anti-inflammatory effect. It has also been shown to have an antinociceptive effect, which is the ability to reduce pain. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
2-(2,4-Dichloro-5-fluorophenyl)piperazine has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize and is stable in solution. It also has a low toxicity, making it safe to use in experiments. However, it is not as selective as other agonists and can bind to multiple receptor types, making it difficult to study the specific effects on one receptor type.
Future Directions
In the future, 2-(2,4-Dichloro-5-fluorophenyl)piperazine may be used in the development of novel drugs and therapies. It could be used to develop drugs that target specific receptor types, such as serotonin or dopamine receptors. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes. Finally, it could be used in the development of new antifungal agents and analgesics.
properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYATDLPBMRWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661685 | |
Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914348-92-8 | |
Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.